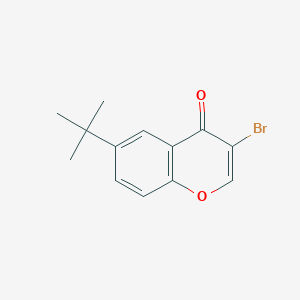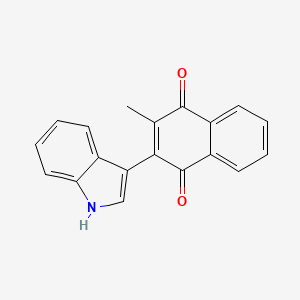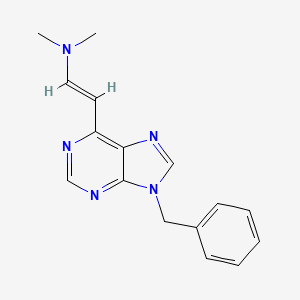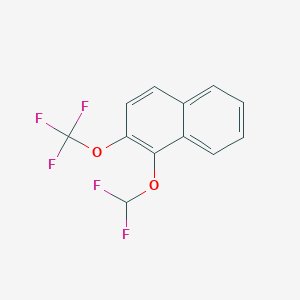
1,8-Naphthyridine-3-carboxamide, 7-ethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This method uses green strategies and involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds.
Metal-Catalyzed Synthesis: This involves the use of metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production methods for 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
Scientific Research Applications
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit distinct biological activities.
1,6-Naphthyridines: These derivatives also have unique properties and applications.
Uniqueness
What sets 7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
647841-81-4 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
7-ethyl-5-phenyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-2-13-9-14(11-6-4-3-5-7-11)15-8-12(16(18)21)10-19-17(15)20-13/h3-10H,2H2,1H3,(H2,18,21) |
InChI Key |
DECARFRIMKZYME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C=C(C=NC2=N1)C(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)

![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)

![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)
![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)

![[2,2'-Biquinoxaline]-3,3'(4H,4'H)-dione](/img/structure/B11841882.png)



![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
